molecular formula C9H15NO B12976261 5-Azaspiro[3.6]decan-6-one

5-Azaspiro[3.6]decan-6-one

Katalognummer: B12976261
Molekulargewicht: 153.22 g/mol
InChI-Schlüssel: IHXPBURPQSJNBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Azaspiro[36]decan-6-one is a heterocyclic compound characterized by a spirocyclic structure, where two rings share a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azaspiro[3.6]decan-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,1-pentamethylene oxalic acid with urea at temperatures ranging from 150-200°C . This reaction yields the desired spirocyclic compound through intramolecular cyclization.

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to facilitate the efficient production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Azaspiro[3.6]decan-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions typically yield amino derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using catalysts like palladium on carbon.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions include oxo derivatives, amino derivatives, and various substituted spirocyclic compounds .

Wissenschaftliche Forschungsanwendungen

5-Azaspiro[3.6]decan-6-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Azaspiro[3.6]decan-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the spirocyclic structure .

Vergleich Mit ähnlichen Verbindungen

  • 9-oxa-5-azaspiro[3.6]decan-6-one
  • 6-azaspiro[3.6]decan-5-one
  • 2-azaspiro[4.5]decan-3-one

Comparison: 5-Azaspiro[3.6]decan-6-one is unique due to its specific spirocyclic structure and the presence of an azaspiro moiety. Compared to similar compounds, it exhibits distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C9H15NO

Molekulargewicht

153.22 g/mol

IUPAC-Name

5-azaspiro[3.6]decan-6-one

InChI

InChI=1S/C9H15NO/c11-8-4-1-2-5-9(10-8)6-3-7-9/h1-7H2,(H,10,11)

InChI-Schlüssel

IHXPBURPQSJNBQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CCC2)NC(=O)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.